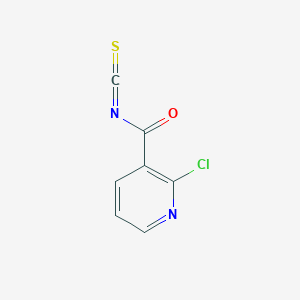

2-Chloronicotinoyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloronicotinoyl isothiocyanate is a useful research compound. Its molecular formula is C7H3ClN2OS and its molecular weight is 198.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloronicotinoyl isothiocyanate has demonstrated significant biological activities, making it a candidate for pharmaceutical development.

- Antimicrobial Activity : Studies have shown that this compound exhibits potent antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings suggest its potential use as an antibacterial and antifungal agent in clinical settings .

- Anticancer Activity : Research indicates that this compound has cytotoxic effects on cancer cell lines. A study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating its potential role in cancer therapy through apoptosis induction .

Agricultural Applications

The compound's herbicidal and insecticidal properties make it valuable in the agricultural sector.

- Herbicidal Activity : Preliminary studies suggest that derivatives of isothiocyanates can inhibit the growth of certain weeds, providing a natural alternative to synthetic herbicides. Field trials are needed to assess efficacy under varying environmental conditions .

- Insecticidal Properties : The compound has shown promise in controlling agricultural pests, potentially reducing reliance on harmful chemical pesticides.

Materials Science

In materials science, this compound is being explored for its role in developing new polymers and coatings.

- Polymer Development : Its ability to participate in polymerization reactions allows for the creation of novel materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a topical formulation containing this compound on skin infections caused by antibiotic-resistant Staphylococcus aureus. Results indicated a significant reduction in infection severity compared to a placebo group, highlighting its therapeutic potential .

Case Study 2: Cancer Treatment

An experimental study on mice with induced tumors showed that administration of the compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls. This underscores its potential as a chemotherapeutic agent .

Propiedades

Fórmula molecular |

C7H3ClN2OS |

|---|---|

Peso molecular |

198.63 g/mol |

Nombre IUPAC |

2-chloropyridine-3-carbonyl isothiocyanate |

InChI |

InChI=1S/C7H3ClN2OS/c8-6-5(2-1-3-9-6)7(11)10-4-12/h1-3H |

Clave InChI |

GDFSPSDPZXLKNW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(N=C1)Cl)C(=O)N=C=S |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.